(E)-methoxy(phenylimino)methanolate
Description
(E)-Methoxy(phenylimino)methanolate is a compound featuring a phenylimino group (–N=C–Ph) linked to a methoxy-substituted methanolate moiety. The term "methanolate" can denote either a methoxide ion (CH₃O⁻) or a solvate (a neutral methanol molecule associated with the compound) . This structural ambiguity necessitates careful interpretation of its reactivity and applications. The (E)-configuration indicates the spatial arrangement of substituents around the imine bond, which influences steric and electronic properties.
Properties
Molecular Formula |
C8H8NO2- |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
1-methoxy-N-phenylmethanimidate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)/p-1 |
InChI Key |
IAGUPODHENSJEZ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=NC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Phenylimino Groups
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)
- Structure: A phenylimino group attached to an ethanone backbone with bromo-indole and methoxyphenyl substituents.
- Key Differences: The presence of a carbonyl group (C=O) and bromine enhances electrophilicity, making 3d more reactive in nucleophilic substitutions compared to the methanolate derivative.
- Applications : Used in synthetic organic chemistry for constructing heterocyclic frameworks .
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- Structure: Features an ethoxy group and phenolic –OH, with a 4-methylphenylimino substituent.
- Key Differences: The phenolic –OH introduces hydrogen-bonding capacity, increasing solubility in polar solvents. The ethoxy group provides steric bulk, reducing reactivity compared to methoxy derivatives .
Trifloxystrobin (Methyl (E)-α-methoxyimino-2-[(E)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)
- Structure: A methoxyimino group embedded in a strobilurin fungicide backbone.
- Key Differences: The ester functionality and trifluoromethyl group enhance stability and bioactivity, making it suitable for agricultural applications. The methanolate in the target compound may lack this hydrolytic stability .
Methanolate-Containing Compounds
Sodium Methanolate (CH₃ONa)
- Structure : A strong base composed of a methoxide ion and sodium counterion.
- Key Differences: Sodium methanolate is purely ionic, exhibiting extreme alkalinity and reactivity in deprotonation reactions. In contrast, (E)-methoxy(phenylimino)methanolate’s phenylimino group would delocalize electron density, reducing basicity but enhancing conjugation .
Bosutinib Methanolate
- Context: A tyrosine kinase inhibitor sold as a solvate with methanol.
- Key Differences: Here, "methanolate" refers to a neutral methanol molecule co-crystallized with the drug. This contrasts with the target compound, where "methanolate" may imply a deprotonated species .
Functional Group Analysis
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